5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex organic compound featuring multiple fused ring systems
Preparation Methods
The synthesis of 5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves several steps. One common method includes the use of ultrasonic-assisted synthesis, which enhances reaction rates and yields. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction, using a copper(I) catalyst to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities and optimized for cost-efficiency and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OTf)2 and t-BuOOH, the compound can be oxidized to form different analogues.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be carried out using appropriate reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has shown promise in various scientific research applications:
Medicinal Chemistry: It has been studied as a potential CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound has demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacology: Its ability to induce apoptosis and alter cell cycle progression makes it a valuable candidate for further pharmacological studies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme complex involved in cell cycle regulation. By inhibiting this complex, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . This mechanism involves the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins, leading to programmed cell death.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit CDK2 inhibitory activity. 5-chloro-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific structural features that enhance its binding affinity and selectivity for CDK2 . Other similar compounds include:
These compounds share similar core structures but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C20H21ClN6 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-chloro-6-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21ClN6/c1-12-24-18-4-2-3-16(18)19(25-12)26-8-14-10-27(11-15(14)9-26)20-17(21)5-13(6-22)7-23-20/h5,7,14-15H,2-4,8-11H2,1H3 |
InChI Key |
OVBODILIAQFBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=C(C=C(C=N5)C#N)Cl |
Origin of Product |
United States |
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